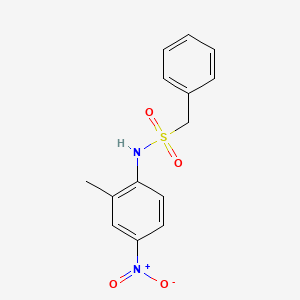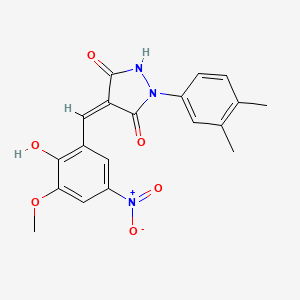![molecular formula C16H24ClNO B4943799 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine](/img/structure/B4943799.png)
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective agonist of the sigma-1 receptor, which has been shown to have a wide range of pharmacological effects.
Mecanismo De Acción
The mechanism of action of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves the activation of the sigma-1 receptor. The sigma-1 receptor is a chaperone protein that is involved in the regulation of intracellular calcium homeostasis, protein folding, and cellular signaling. Activation of the sigma-1 receptor by 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine leads to the modulation of multiple signaling pathways, including the ERK, PI3K/Akt, and JNK pathways.
Biochemical and Physiological Effects:
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of dopamine, serotonin, and norepinephrine in the brain, which may contribute to its antidepressant and anxiolytic effects. It has also been shown to reduce the release of glutamate and increase the release of GABA, which may contribute to its neuroprotective effects. Additionally, it has been shown to modulate the activity of ion channels, including the NMDA receptor and the voltage-gated calcium channel.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine in lab experiments is its high potency and selectivity for the sigma-1 receptor. This makes it a useful tool for studying the physiological and pathological roles of the sigma-1 receptor. However, one of the limitations of using 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine is its potential toxicity and side effects. Careful dose optimization and toxicity testing are necessary to ensure the safety of using this compound in lab experiments.
Direcciones Futuras
There are several future directions for the study of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine. One direction is to investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the treatment of drug addiction, particularly opioid addiction. Additionally, further studies are needed to elucidate the molecular mechanisms underlying the pharmacological effects of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine and to identify potential therapeutic targets for the treatment of various diseases.
Métodos De Síntesis
The synthesis of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine involves the reaction of 4-(4-chloro-2,6-dimethylphenoxy)butylamine with pyrrolidine-2-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The product is obtained in high yield and purity and can be further purified by recrystallization.
Aplicaciones Científicas De Investigación
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine has been extensively studied for its pharmacological effects. It has been shown to have neuroprotective, antidepressant, anxiolytic, and antipsychotic effects. It has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and drug addiction. The sigma-1 receptor, which is the primary target of 1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine, is involved in a wide range of physiological and pathological processes, including pain, inflammation, and cancer.
Propiedades
IUPAC Name |
1-[4-(4-chloro-2,6-dimethylphenoxy)butyl]pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClNO/c1-13-11-15(17)12-14(2)16(13)19-10-6-5-9-18-7-3-4-8-18/h11-12H,3-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSKXXGBUOKLCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OCCCCN2CCCC2)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.82 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Chloro-2,6-dimethylphenoxy)butyl]pyrrolidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{4-[(3-phenyl-2-propen-1-yl)oxy]benzylidene}hydrazinecarboxylate](/img/structure/B4943723.png)
![N-{[(4-butylphenyl)amino]carbonothioyl}-2-fluorobenzamide](/img/structure/B4943725.png)
![1-(2-furyl)-2-[2-imino-3-(4-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B4943730.png)


![2-bromo-4-chloro-1-{2-[2-(3-ethoxyphenoxy)ethoxy]ethoxy}benzene](/img/structure/B4943758.png)
![N-(tert-butyl)-3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanamide](/img/structure/B4943768.png)
![11-(2-hydroxy-5-methoxybenzyl)-7,11-diazatricyclo[7.3.1.0~2,7~]trideca-2,4-dien-6-one](/img/structure/B4943771.png)
![2-{[3-(2-methoxyphenoxy)propyl]amino}ethanol](/img/structure/B4943794.png)
![2,7-dimethyl-6-phenyl-7H-imidazo[2,1-b][1,3,4]thiadiazol-4-ium 4-methylbenzenesulfonate](/img/structure/B4943804.png)

![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-1-methyl-2,5-pyrrolidinedione](/img/structure/B4943819.png)
![1-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-3,5-dimethylbenzene](/img/structure/B4943828.png)
![N-(3-benzyl-5-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-4-oxo-2-thioxo-1-imidazolidinyl)benzamide](/img/structure/B4943833.png)